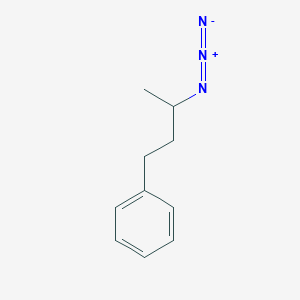
Benzene, (3-azidobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (3-azidobutyl)-: is an organic compound that features a benzene ring substituted with a 3-azidobutyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring. The azido group (-N₃) attached to the butyl chain introduces additional reactivity, making this compound of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-azidobutyl)- typically involves the introduction of the azido group to a butyl chain, which is then attached to a benzene ring. One common method is the nucleophilic substitution reaction where a halogenated butylbenzene reacts with sodium azide (NaN₃) under appropriate conditions. For example: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{N}_3 + \text{NaBr} ]
Industrial Production Methods: Industrial production of Benzene, (3-azidobutyl)- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, (3-azidobutyl)- can undergo oxidation reactions, particularly at the benzylic position. For instance, treatment with potassium permanganate (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted butylbenzene.
Substitution: Nitrobenzene, halobenzene, etc.
科学的研究の応用
Chemistry: Benzene, (3-azidobutyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its azido group can be transformed into various functional groups, making it a versatile building block.
Biology and Medicine: In biological research, azido compounds are often used in click chemistry for labeling and tracking biomolecules. Benzene, (3-azidobutyl)- can be employed in such applications to study protein interactions and cellular processes.
Industry: This compound finds applications in the production of polymers and materials with specific properties. The azido group can participate in cross-linking reactions, enhancing the mechanical strength and durability of materials.
作用機序
The azido group in Benzene, (3-azidobutyl)- is highly reactive and can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction mechanism involves the interaction of the azido group with alkynes or alkenes, leading to the formation of stable triazole rings. The benzene ring provides a stable framework, while the azido group introduces reactivity, allowing for diverse chemical transformations.
類似化合物との比較
Benzyl azide: Similar structure but with a shorter alkyl chain.
Phenyl azide: Lacks the butyl chain, making it less versatile in certain applications.
4-Azidobutylbenzene: Similar structure but with the azido group at a different position on the butyl chain.
Uniqueness: Benzene, (3-azidobutyl)- is unique due to the specific positioning of the azido group on the butyl chain, which can influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for targeted modifications and applications in various fields, making it a valuable chemical in both research and industry.
特性
CAS番号 |
166327-12-4 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC名 |
3-azidobutylbenzene |
InChI |
InChI=1S/C10H13N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChIキー |
ATSYLQAKLUUERQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
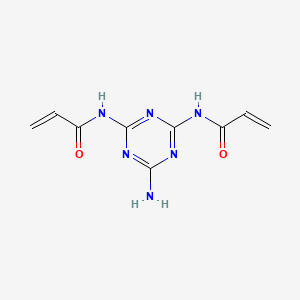
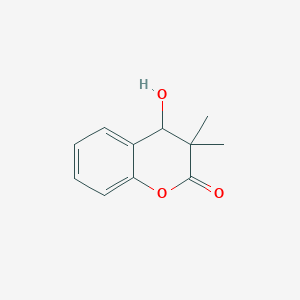
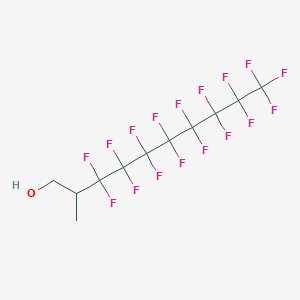
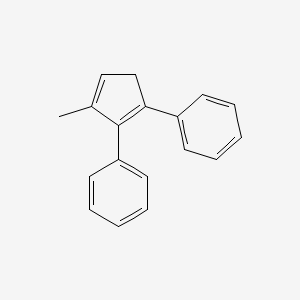

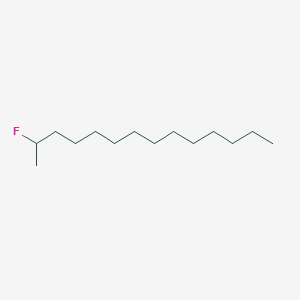
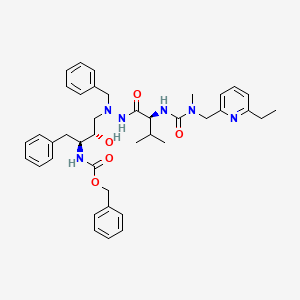
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)

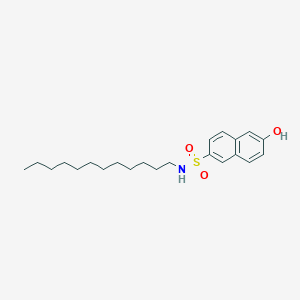
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
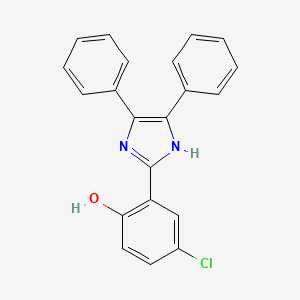
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
